molecular formula C26H24FNO4 B8233292 (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(3-fluoro-5-methylphenyl)butanoic acid

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(3-fluoro-5-methylphenyl)butanoic acid

Cat. No.: B8233292
M. Wt: 433.5 g/mol
InChI Key: YNEPBWUJWYAIHC-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(3-fluoro-5-methylphenyl)butanoic acid is a synthetic organic compound. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also contains a fluorinated aromatic ring, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(3-fluoro-5-methylphenyl)butanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group of the starting material is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with a fluorinated aromatic compound using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The Fmoc group is removed using a base such as piperidine to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve automated peptide synthesizers, which can efficiently handle the repetitive steps of protection, coupling, and deprotection.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound is used in peptide synthesis as a building block due to the presence of the Fmoc protecting group.

Biology

In biological research, it can be used to study the effects of fluorinated aromatic compounds on biological systems.

Medicine

Industry

Used in the synthesis of complex organic molecules and materials science.

Mechanism of Action

The mechanism of action of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(3-fluoro-5-methylphenyl)butanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. The fluorinated aromatic ring can interact with biological targets through various mechanisms, including hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid: Similar structure but lacks the fluorine atom.

    (2S)-2-(tert-butoxycarbonylamino)-4-(3-fluoro-5-methylphenyl)butanoic acid: Uses a different protecting group (Boc) instead of Fmoc.

Uniqueness

The presence of both the Fmoc protecting group and the fluorinated aromatic ring makes (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(3-fluoro-5-methylphenyl)butanoic acid unique. The Fmoc group is widely used in peptide synthesis, while the fluorinated aromatic ring can impart unique chemical and biological properties.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-fluoro-5-methylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO4/c1-16-12-17(14-18(27)13-16)10-11-24(25(29)30)28-26(31)32-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,12-14,23-24H,10-11,15H2,1H3,(H,28,31)(H,29,30)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEPBWUJWYAIHC-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)F)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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